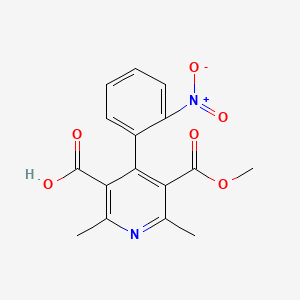

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de OPC 13463 implica la esterificación del ácido 2,6-dimetil-4-(3-nitrofenil)-3-carboxi-5-piridinocarboxílico con metanol . La reacción normalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .

Métodos de producción industrial: : La producción industrial de OPC 13463 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el seguimiento continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: : OPC 13463 experimenta varias reacciones químicas, entre ellas:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Reducción: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.

Sustitución: El grupo nitro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidruro de litio y aluminio para la reducción y ácidos o bases fuertes para la hidrólisis .

Productos principales: : Los principales productos formados a partir de estas reacciones incluyen el derivado amino correspondiente, el ácido carboxílico y los derivados sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

- Case Study Example : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in A549 lung adenocarcinoma cells at concentrations as low as 50 µM over a 24-hour period.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | A549 (lung cancer) | 50 | Significant reduction in viability |

| Study B | MCF7 (breast cancer) | 100 | Induction of apoptosis |

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens:

- Activity Against Bacteria : Research indicates effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Inhibition of growth |

| Escherichia coli | 50 | Reduced colony formation |

Material Science Applications

1. Organic Electronics

this compound is being explored for its potential use in organic electronic devices due to its electronic properties:

- Conductivity Studies : Preliminary investigations suggest that this compound can be incorporated into organic photovoltaic cells to enhance charge transport.

Summary of Findings

The applications of this compound span across medicinal chemistry and material science. Its anticancer and antimicrobial properties make it a candidate for further research in drug development. Additionally, its potential use in organic electronics highlights its versatility as a functional material.

Mecanismo De Acción

Mecanismo: : OPC 13463 ejerce sus efectos interactuando con los canales de calcio, de forma similar a su compuesto principal, la pranidipina . Inhibe el flujo de iones de calcio hacia las células, lo que lleva a la vasodilatación y la reducción de la presión arterial .

Objetivos moleculares y vías: : El principal objetivo molecular de OPC 13463 es el canal de calcio de tipo L. Al inhibir este canal, OPC 13463 reduce los niveles de calcio intracelular, lo que a su vez afecta a diversos procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares incluyen otros antagonistas de los canales de calcio de dihidropiridina como la nifedipina, la amlodipina y la felodipina .

Singularidad: : OPC 13463 es único por su estructura específica y su función como metabolito de la pranidipina. Esto le confiere propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros antagonistas de los canales de calcio .

Actividad Biológica

Monomethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (CAS: 74936-72-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C16H16N2O6

- Molecular Weight: 332.31 g/mol

- Melting Point: 203°C

- Appearance: White to light yellow crystalline powder

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 74936-72-4 |

| PubChem CID | 173322 |

| IUPAC Name | 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |

Biological Activity

This compound has shown promising biological activities in various studies:

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at specific concentrations.

-

Antioxidant Properties :

- The compound displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

-

Enzyme Inhibition :

- Studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. This inhibition may have implications for therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A variety of studies have documented the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -

Antioxidant Activity Assessment :

In a study assessing the antioxidant properties of various compounds, this compound exhibited a significant reduction in lipid peroxidation levels in vitro. The compound's ability to donate electrons was quantified using the DPPH assay, yielding an IC50 value of 25 µg/mL .

Propiedades

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVJQVUSQPANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994087 | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73372-63-1 | |

| Record name | 3-Methyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73372-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC 13463 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073372631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL DEHYDRONIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4512W12AI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.